N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Description
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H26F3N5O2 and its molecular weight is 437.467. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Agents
- 1,5-Diphenylpyrrole derivatives , including compounds with structural elements similar to the query, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and atypical mycobacteria. The most active derivatives exhibited significant antimycobacterial activity, potentially better than traditional treatments like streptomycin (Biava et al., 2008).
Anticonvulsant Activity
- Hybrid compounds derived from pyrrolidinones showed promising anticonvulsant activities in various preclinical models. These compounds, which include pyrrole and piperazine structural motifs, represent potential new treatments for epilepsy (Kamiński et al., 2015).
Bactericidal Activities
- The pyrrole derivative BM212 has been identified for its bactericidal activities against drug-resistant and intramacrophagic Mycobacterium tuberculosis strains, showcasing the potential of pyrrole derivatives in combating tuberculosis infections (Deidda et al., 1998).
Analgesic Action
- New N-(substituted-ethyl)pyrrole-3,4-dicarboximides have been prepared and evaluated for their potential analgesic activities. These compounds, featuring pyrrole and piperazine elements, demonstrated significant analgesic effects without toxicity (Malinka et al., 2005).
Anticancer and Anti-Inflammatory Activities
- Novel pyrazolopyrimidines derivatives were synthesized, showing anticancer and anti-5-lipoxygenase activities. These findings highlight the therapeutic potential of pyrazole and pyrimidine-based compounds in cancer and inflammation treatment (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O2/c1-27-10-12-29(13-11-27)18(17-4-3-9-28(17)2)14-25-19(30)20(31)26-16-7-5-15(6-8-16)21(22,23)24/h3-9,18H,10-14H2,1-2H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCEMQKRCPCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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